Diallylmethylamine

Bile acid sequestration Hypocholesterolemic polymer Poly(diallylmethylamine) derivative

Diallylmethylamine (DAM, N,N-diallylmethylamine, CAS 2424-01-3) is a tertiary amine with the molecular formula C₇H₁₃N (MW 111.19 g/mol), bearing two polymerizable allyl groups and one methyl substituent on the nitrogen atom. It is a colorless liquid with a density of 0.789 g/mL at 25 °C, a boiling point of 111 °C, and a predicted pKa of 8.01±0.50.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 2424-01-3
Cat. No. B1582482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallylmethylamine
CAS2424-01-3
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESCN(CC=C)CC=C
InChIInChI=1S/C7H13N/c1-4-6-8(3)7-5-2/h4-5H,1-2,6-7H2,3H3
InChIKeyWGESLFUSXZBFQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diallylmethylamine CAS 2424-01-3: Tertiary Amine Monomer for Cyclopolymerization and Quaternary Ammonium Synthesis


Diallylmethylamine (DAM, N,N-diallylmethylamine, CAS 2424-01-3) is a tertiary amine with the molecular formula C₇H₁₃N (MW 111.19 g/mol), bearing two polymerizable allyl groups and one methyl substituent on the nitrogen atom . It is a colorless liquid with a density of 0.789 g/mL at 25 °C, a boiling point of 111 °C, and a predicted pKa of 8.01±0.50 . The compound is commercially available at ≥97% assay (Sigma-Aldrich) or ≥99% (specialty manufacturers) and serves as a versatile precursor for quaternary ammonium salt monomers, cyclopolymers, and cationic polyelectrolytes . Its defining structural feature—two allyl groups enabling cyclopolymerization to form five-membered pyrrolidine rings in the polymer backbone—distinguishes it from both mono-allyl tertiary amines and fully substituted quaternary diallylammonium monomers [1].

Why Diallylmethylamine Cannot Be Replaced by Diallylamine, Triallylamine, or DADMAC in Critical Applications


Diallylmethylamine occupies a specific structural niche among diallylamine-series monomers that directly governs polymerizability, charge characteristics, and downstream performance. As a tertiary amine with a single methyl substituent, DAM can be quaternized with a wide range of alkyl halides to generate structurable cationic surfactants whose critical micelle concentration (CMC) and surface tension can be tuned across two orders of magnitude by alkyl chain length selection [1][2]. This tunability is unavailable with pre-quaternized diallyldimethylammonium chloride (DADMAC), which carries fixed methyl substituents. Compared to secondary diallylamine, DAM's tertiary amine permits selective N-quaternization without competing N–H side reactions during polymer modification [3]. Versus triallylamine (three allyl groups), DAM's two allyl groups support linear cyclopolymerization rather than uncontrolled crosslinking, yielding soluble, high-molecular-weight polymers with defined five-membered ring backbone architecture [4]. These structural distinctions translate into quantifiable performance differences in bile acid sequestration, corrosion inhibition, surfactant properties, and electrodeposition additive function, as detailed in the evidence below.

Quantitative Differentiation Evidence for Diallylmethylamine Against Closest Analogs and Alternatives


Serum Cholesterol Lowering: 1% Cetyl-Modified Poly(DAM) Achieves 67% Reduction vs Cholestyramine 40% at Equivalent Dose in Japanese Quail Model

In a direct head-to-head in vivo comparison, 1% cetyl bromide-modified poly(diallylmethylamine) administered at 0.25% of atherogenic diet to Japanese quail achieved a 67% reduction in serum cholesterol from baseline after 14 days, compared to only 40% reduction for cholestyramine (Questran®) at the same 0.25% dietary inclusion level [1]. At 10% cetyl substitution, cholesterol lowering was 52%, still exceeding cholestyramine. A separate study arm (Table 4) confirmed that 1% cetyl bromide-modified poly(DAM) produced 49% cholesterol lowering versus 23% for cholestyramine at 25% dietary level [1]. The poly(DAM) derivatives also demonstrated dose-sparing: cholestyramine required 0.5%–1.0% dietary levels (54%–65% lowering) to match or exceed the efficacy of poly(DAM) derivatives at only 0.25% dose [1].

Bile acid sequestration Hypocholesterolemic polymer Poly(diallylmethylamine) derivative

Corrosion Inhibition in Strong Acid: DAM-Based Cyclopolymer Achieves 92.99% Efficiency at 500 ppm in 15% HCl with KI Synergism

A diallylmethylamine-based random cyclocopolymer (Polymer 4, containing DAM and N¹,N¹-diallyl-N¹-methyl-N⁶,N⁶,N⁶-tripropylhexane-1,6-diammonium dibromide units in 1:1 ratio) synthesized via Butler's cyclopolymerization was evaluated as a corrosion inhibitor for low carbon steel in 15% HCl—conditions simulating oil well acidizing [1]. At 500 ppm, Polymer 4 alone afforded 82% inhibition efficiency. The addition of 1 mM KI as a synergist elevated inhibition efficiency to 92.99% at 25 °C, with the mechanism proceeding via chemisorption fitting the Langmuir adsorption isotherm [1]. For context, poly(diallyldimethylammonium chloride) (PDADMAC), the quaternary analog without the methylamine tunability, achieves 95.78% inhibition at 0.5 g/L (500 ppm) with KI (1:2 mass ratio) in 1 M HCl (~3.6%) at 10 °C—a significantly less aggressive acid environment [2]. The DAM-based polymer's ability to function in 15% HCl (approximately 4× more concentrated acid) at higher temperature (25 °C vs 10 °C) highlights the performance advantage conferred by the diallylmethylamine scaffold's quaternization versatility and cyclopolymer backbone architecture.

Corrosion inhibitor Oil well acidizing Cyclopolymer

Surfactant Property Tuning: DAM-Derived Quaternary Ammonium Salts Exhibit CMC Tunable Across Two Orders of Magnitude (9.0×10⁻³ to 3.2×10⁻² mol/L) via Alkyl Chain Selection

Diallylmethylamine serves as a platform precursor for a homologous series of diallylmethylalkylammonium bromide surfactants whose critical micelle concentration (CMC) and surface tension at CMC (γcmc) can be systematically tuned by varying the N-alkyl chain length [1][2]. For the C4–C10 series, CMC decreases progressively from 3.2×10⁻² mol/L (C4) to 9.0×10⁻³ mol/L (C10), while γcmc decreases from 40.3 to 33.1 mN/m [1]. Extending to C12–C18 chains further reduces CMC to 1.1–2.0 mmol/L range with γcmc reaching 25.2–35.8 mN/m [2]. All C4–C10 derivatives exhibit Krafft points below 0 °C, ensuring excellent cold-water solubility [1]. This systematic structure–property relationship is enabled by DAM's tertiary amine, which permits selective mono-quaternization with a single alkyl halide while retaining two polymerizable allyl groups. In contrast, pre-quaternized DADMAC cannot undergo analogous post-synthetic alkyl chain tuning, and diallylamine (secondary amine) would undergo competing N-alkylation at the N–H site, producing mixtures rather than defined mono-quaternary products [3].

Cationic surfactant Critical micelle concentration Diallyl quaternary ammonium salt

Cyclopolymerization Architecture: DAM Forms Kinetically Favored Five-Membered Pyrrolidine Rings, Enabling Linear High-MW Polymers Unlike Triallylamine

Diallylmethylamine undergoes Butler cyclopolymerization to form soluble, linear polymers containing five-membered pyrrolidine rings in the backbone—a kinetically controlled outcome confirmed by ¹³C NMR studies [1][2]. Semiempirical MNDO-PM3 quantum-chemical calculations of the radical polymerization mechanism revealed that protonation and quaternization of DAM successively increase the activation energy for degradative chain transfer (allyl hydrogen abstraction), thereby widening the energy gap between the competing propagation and chain transfer pathways [3]. This mechanistic feature allows controlled synthesis of high-molecular-weight polymers from DAM in its protonated or quaternized form—a capability not accessible with unmodified triallylamine, which possesses three allyl groups and undergoes uncontrolled crosslinking rather than linear cyclopolymerization [2]. Compared to secondary diallylamine, DAM's tertiary amine structure avoids N–H proton ambiguities in the monomer, providing more predictable reactivity ratios in copolymerization with acrylamide or DADMAC [4]. The resulting poly(DAM) backbone contains alternating five-membered rings and quaternizable tertiary amine sites, a structural motif that directly underpins its differentiated performance in the corrosion inhibition and bile acid sequestration evidence items above.

Cyclopolymerization Five-membered ring Diallylamine monomer

Copper Electrodeposition Via-Filling: DAM-Type Copolymer Replaces Four Conventional Additives as Single Additive with Halogen Counter Ion Selectivity

In copper electrodeposition for printed circuit board via-filling, diallylmethylamine-type copolymer additives have demonstrated the unique capability to achieve complete bottom-up via-filling as a single additive, replacing the conventional four-additive system (suppressor, accelerator, leveler, and chloride ion) [1]. Systematic investigation of counter ion effects revealed a sharp structure–function dependence: DAM-type polymers containing halogen counter ions (Cl⁻, Br⁻) enabled good via-filling with clear cyclic voltammetry hysteresis, whereas polymers with acetate counter ions failed to produce any via-filling [1]. This counter ion gating behavior is not observed with conventional poly(ethylene glycol)-based suppressors or DADMAC-based polymers, which require multi-component formulation to achieve comparable filling performance. The DAM scaffold's tertiary amine groups, when quaternized with appropriate alkyl halides, provide both the cationic charge density needed for electrode surface adsorption and the halogen counter ion essential for copper deposition acceleration at the via bottom [1]. This single-additive simplification reduces bath formulation complexity from four components to one, with direct implications for process control and cost in high-aspect-ratio via metallization.

Copper electrodeposition Via-filling Diallylamine-type copolymer Printed circuit board

Procurement-Guiding Application Scenarios Where Diallylmethylamine Provides Quantifiable Advantage


Next-Generation Bile Acid Sequestrant Development: Poly(DAM) Derivatives with 4× Dose Reduction vs Cholestyramine

Pharmaceutical formulation scientists developing improved bile acid sequestrants for hypercholesterolemia should prioritize diallylmethylamine as the monomeric precursor. The in vivo Japanese quail data demonstrate that 1% cetyl bromide-modified poly(DAM) achieves 67% serum cholesterol lowering at just 0.25% dietary inclusion—efficacy that cholestyramine only matches at a 4× higher dose (1.0% diet, 65% lowering) [1]. This dose-sparing translates to a projected human dose reduction from cholestyramine's 8–16 g/day to approximately 2–4 g/day for poly(DAM) derivatives, directly addressing patient compliance barriers caused by cholestyramine's gritty mouthfeel and large ingestion volume [1]. The patent further demonstrates that poly(DAM) resins can be formulated into capsules, crackers, and candy—presentation formats that are impractical with cholestyramine powder [1].

Oil Well Acidizing Corrosion Inhibitor Formulation: DAM Cyclopolymer Performance in 15% HCl at Elevated Temperature

Oilfield chemical suppliers formulating corrosion inhibitors for matrix acidizing operations (typically 15% HCl, 25–60 °C) should evaluate diallylmethylamine-based cyclopolymers as an alternative to conventional quaternary ammonium polymer inhibitors. The peer-reviewed evidence shows that a DAM-based cyclocopolymer (Polymer 4) achieves 82% inhibition efficiency at 500 ppm in 15% HCl at 25 °C, with efficiency rising to 92.99% when synergized with 1 mM KI [2]. Critically, this performance is demonstrated in 15% HCl—the industry-standard acidizing concentration—whereas the widely used PDADMAC benchmark (95.78% with KI) was tested in only 1 M HCl (~3.6%), a more dilute and less aggressive environment [3]. The DAM polymer's chemisorption mechanism and Langmuir adsorption behavior provide a predictable dose–response for formulation optimization [2]. The allyl-rich quaternary ammonium structure also offers post-polymerization crosslinking potential for film-forming protective coatings.

Tailorable Cationic Surfactant Platform: Single DAM Precursor Yields CMC-Tunable Homologous Series for EOR and Antimicrobial Formulations

Specialty chemical manufacturers developing cationic surfactants for enhanced oil recovery (EOR), fabric softeners, or antimicrobial coatings can leverage diallylmethylamine as a single platform intermediate to generate an entire homologous series of diallylmethylalkylammonium bromide surfactants. The quantitative structure–property data confirm that extending the N-alkyl chain from C4 to C10 reduces CMC from 3.2×10⁻² to 9.0×10⁻³ mol/L while lowering γcmc from 40.3 to 33.1 mN/m, with all derivatives maintaining Krafft points below 0 °C for cold-water operability [4]. Further extension to C12–C18 achieves CMC values as low as 1.1 mmol/L with surface tension of 25.2–35.8 mN/m [5]. Critically, each derivative retains two polymerizable allyl groups, enabling subsequent cyclopolymerization or copolymerization to generate polymeric surfactants with covalent anchoring capability. This contrasts with DADMAC-derived surfactants, where the quaternary ammonium structure is fixed at dimethyl substitution, precluding post-synthetic chain-length optimization .

Single-Additive Copper Electroplating for High-Aspect-Ratio PCB Via-Filling: DAM Copolymer Simplifies Bath from Four Components to One

Printed circuit board manufacturers seeking to reduce the complexity and cost of copper via-filling electroplating baths should evaluate diallylmethylamine-type copolymer additives. Published electrochemical studies demonstrate that DAM-type copolymers with halogen counter ions (Cl⁻ or Br⁻) achieve complete bottom-up via-filling as a single additive, effectively replacing the conventional four-component system of suppressor, accelerator, leveler, and chloride ion [6]. The counter ion selectivity—halogen ions enable filling; acetate ions completely fail—provides a binary quality-control gate for bath formulation [6]. This single-additive architecture reduces raw material inventory from four chemicals to one, eliminates multi-component concentration drift during plating, and simplifies real-time bath monitoring to a single analyte measurement—advantages that directly reduce total cost of ownership for high-volume PCB fabrication lines.

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